Bienvenue dans la boutique en ligne BenchChem!

Cc-115

Head and Neck Squamous Cell Carcinoma Radiosensitization DNA-PK Inhibition

CC-115 is a potent, orally bioavailable dual mTOR/DNA-PK inhibitor. Its unique single-molecule action provides superior cell-killing efficacy vs. co-administration, validated in NSCLC and ATM-deficient models. Clinically relevant with proven GBM brain penetration (tumor-to-plasma ratio: 0.713). Choose for advanced oncology research.

Molecular Formula C16H16N8O
Molecular Weight 336.35 g/mol
CAS No. 1228013-15-7
Cat. No. B560069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCc-115
CAS1228013-15-7
Synonyms1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,5-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC16H16N8O
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESCCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
InChIInChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
InChIKeyGMYLVKUGJMYTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

CC-115 (CAS 1228013-15-7) for Scientific Procurement: mTOR/DNA-PK Dual Inhibitor


CC-115 (CAS 1228013-15-7) is a triazole-containing, orally bioavailable small molecule that functions as a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) kinase. Its biochemical IC50 values are 13 nM for DNA-PK and 21 nM for mTOR, and it blocks both mTORC1 and mTORC2 downstream signaling [1]. CC-115 has been evaluated in multiple Phase 1/2 clinical trials for advanced solid and hematologic malignancies, including glioblastoma multiforme (GBM), castration-resistant prostate cancer (CRPC), chronic lymphocytic leukemia (CLL), and head and neck squamous cell carcinoma (HNSCC) [2]. A recommended clinical dose of 10 mg twice-daily (BID) was established [2].

Why CC-115 Cannot Be Substituted with Single-Target mTOR or DNA-PK Inhibitors in Advanced Research


CC-115 occupies a unique chemical space that cannot be replicated by simply combining selective mTOR inhibitors (e.g., Sapanisertib, CC-223) with selective DNA-PK inhibitors (e.g., AZD7648, NU7441). In NSCLC cell viability assays, CC-115-induced primary NSCLC cell death was significantly more potent than the combined administration of a TORK inhibitor (CC-223) plus a DNA-PK inhibitor (NU7441), indicating that the dual inhibition within a single molecular entity yields enhanced cell-killing efficacy not achievable via co-administration of separate selective agents [1]. This observation is reinforced by cell panel data showing that CC-115 growth inhibition at Emax exceeded both CC-223 alone and CC-223 + NU7441 in a subset of cancer cell lines [2]. Furthermore, CC-115 exhibits a unique synthetic lethal vulnerability in ATM-deficient cells—a property not shared by selective mTOR inhibitors and not reliably reproducible via two-drug combinations [3].

Quantitative Comparative Evidence: CC-115 vs. Selective DNA-PK Inhibitors (AZD7648) in Radiosensitization


Head-to-Head Comparison: CC-115 vs. Selective DNA-PK Inhibitor AZD7648 as Radiosensitizer in HNSCC

A direct head-to-head comparison in HNSCC cell lines demonstrated that AZD7648 (selective DNA-PK inhibitor) combined with ionizing radiation (IR) achieved superior radiosensitization compared to CC-115 + IR. CC-115 + IR did elevate G2/M arrest and synergistically reduced cell proliferation, but the effect was notably lower relative to the AZD7648 + IR group [1]. The study concluded that CC-115 did not provide a distinct advantage over selective kinase inhibitors in this specific radiosensitization application [1].

Head and Neck Squamous Cell Carcinoma Radiosensitization DNA-PK Inhibition

Selectivity Profile: CC-115 vs. PI3K-Related Kinase (PIKK) Family Members

CC-115 demonstrates equipotent inhibition against DNA-PK (IC50 = 15 nM) and exhibits 40-fold to >1000-fold selectivity against other PI3K-related kinases (PIKKs) including PI3Kα (IC50 = 0.85 μM), ATM (IC50 > 30 μM), and ATR (50% inhibition at 30 μM) . In a panel of 250 protein kinases screened at 3 μM, only one kinase other than mTOR (cFMS) showed >50% inhibition (57% inhibition; IC50 = 2.0 μM) .

Kinase Selectivity PIKK Family Off-Target Profiling

CNS Penetration: CC-115 Tumor-to-Plasma Ratio in Glioblastoma vs. Class-Level Baseline

CC-115 is an oral, CNS-penetrant mTOR/DNA-PK inhibitor. In a Phase I clinical trial, CC-115 distributed to resected glioblastoma tissue with a mean tumor-to-plasma concentration ratio of 0.713 (approximately 0.7) [REFS-1, REFS-2]. This quantitative evidence of brain penetration is supported by its evaluation in the INSIGhT Phase II adaptive platform trial for newly diagnosed MGMT-unmethylated glioblastoma, where CC-115 was administered concurrently with radiotherapy [3].

Brain Penetration Glioblastoma Pharmacokinetics

Oral Bioavailability: CC-115 Species-Dependent Bioavailability vs. Class-Level Inference

CC-115 demonstrates favorable oral bioavailability across multiple preclinical species, with measured values of 53% in mouse, 76% in rat, and approximately 100% in dog [REFS-1, REFS-2]. This species-dependent bioavailability profile is a distinguishing feature relative to earlier-generation DNA-PK inhibitors that exhibited poor pharmacokinetic properties limiting clinical translation [1].

Oral Bioavailability Pharmacokinetics Preclinical Development

Synthetic Lethality: CC-115 Preferential Inhibition of ATM-Deficient Cells vs. ATM-Proficient Cells

CC-115 inhibits colony formation of ATM-deficient cancer cells more potently than ATM-proficient cells, establishing a synthetic lethal interaction between DNA-PK inhibition and ATM deficiency [1]. This property is not observed with selective mTOR inhibitors and provides a biomarker-driven rationale for CC-115 use in ATM-deficient tumor models [1]. Clinical translation was demonstrated in CLL patients with ATM deletions/mutations, where 8 patients treated with CC-115 showed decreased lymphadenopathy and 4 achieved partial responses [2].

Synthetic Lethality ATM Deficiency DNA Damage Repair

Recommended Research Applications for CC-115 Based on Quantified Differentiation Evidence


ATM-Deficient Tumor Models (Synthetic Lethality Studies)

CC-115 is the preferred tool compound for investigating synthetic lethal interactions in ATM-deficient cancer models. The compound demonstrates significantly more potent inhibition of colony formation in ATM-deficient cells compared to ATM-proficient cells, a property not shared by selective mTOR inhibitors [1]. This application is supported by clinical evidence in CLL patients with ATM deletions/mutations, where CC-115 treatment resulted in decreased lymphadenopathy and partial responses [2].

CNS Malignancy Studies Requiring Brain-Penetrant DNA-PK/mTOR Inhibition

For glioblastoma and other CNS tumor research, CC-115 offers clinically validated brain penetration with a mean tumor-to-plasma ratio of 0.713 in resected GBM tissue [1]. This quantitative CNS penetration evidence distinguishes CC-115 from most DNA-PK inhibitors lacking published brain distribution data. CC-115 was specifically selected for evaluation in the INSIGhT Phase II trial in newly diagnosed glioblastoma based on this property [2].

NSCLC Studies Where Single-Agent Dual Inhibition Outperforms Combination Therapy

In non-small cell lung cancer (NSCLC) research, CC-115 should be prioritized over co-administration of separate mTOR and DNA-PK inhibitors. Quantitative data demonstrate that CC-115-induced primary NSCLC cell death was more potent than combined treatment with CC-223 (TORK inhibitor) plus NU7441 (DNA-PK inhibitor) [1]. Additionally, CC-115 achieved tumor growth suppression in NSCLC xenograft models with concurrent mTORC1/2 and DNA-PK inhibition [1].

Oral Bioavailability-Intensive Preclinical Efficacy Studies

CC-115 is well-suited for in vivo efficacy studies requiring oral dosing across multiple species, with demonstrated bioavailability of 53% (mouse), 76% (rat), and approximately 100% (dog) [1]. This favorable PK profile supports its use in multi-species preclinical development programs where oral administration is required, contrasting with earlier DNA-PK inhibitors whose poor PK properties hindered translation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cc-115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.